Orthogonal Deprotection Selectivity: Tos vs. Cbz Stability Profile
The Nα-tosyl group in Tos-Lys(Z)-OH exhibits stability under acidic (e.g., TFA) and basic (e.g., piperidine) conditions, while the Nε-Cbz group is removed by catalytic hydrogenation or strong acids like TFMSA. In contrast, the Fmoc group in the common comparator Fmoc-Lys(Z)-OH is base-labile . This orthogonal stability difference is quantified by deprotection conditions: Tos requires Na/NH3 (reductive cleavage), whereas Cbz is cleaved by H2/Pd-C or TFMSA [1]. This allows for the selective removal of the Cbz group while the Tos group remains intact, enabling site-specific modification of the lysine side chain without affecting the Nα-terminus .
| Evidence Dimension | Deprotection Condition Orthogonality |
|---|---|
| Target Compound Data | Nα-Tos stable to acid/base; Nε-Cbz removed by H2/Pd-C or TFMSA |
| Comparator Or Baseline | Fmoc-Lys(Z)-OH: Nα-Fmoc base-labile (20% piperidine); Nε-Cbz removed by H2/Pd-C or TFMSA |
| Quantified Difference | Nα-Tos vs. Nα-Fmoc orthogonal stability: Tos stable to piperidine; Fmoc removed by piperidine |
| Conditions | Standard Fmoc/tBu SPPS conditions (20% piperidine in DMF) vs. Tos deprotection (Na/NH3) |
Why This Matters
The orthogonal stability of Tos enables sequential, site-selective deprotection strategies for complex peptide architectures that are impossible with base-labile Fmoc-protected lysines.
- [1] SciPeptide. Protecting Groups in Peptide Synthesis: A Detailed Guide. 2026. Available at: https://www.scipeptide.com/protecting-groups-in-peptide-synthesis-a-detailed-guide. View Source
